3-Oxocyclopentanecarbonitrile

Descripción

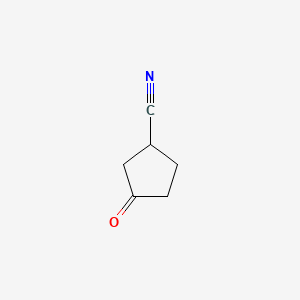

3-Oxocyclopentanecarbonitrile (C₆H₇NO, CAS: N/A) is a bicyclic organic compound featuring a cyclopentane ring substituted with a ketone (oxo) group at the 3-position and a nitrile (-C≡N) group at the 1-position. Its structure is defined by the SMILES C1CC(=O)CC1C#N and InChIKey RJDDBRGASHENKL-UHFFFAOYSA-N . The compound is chiral and can be synthesized via crystallization-induced diastereomer transformation using chiral 1,2-diphenylethane-1,2-diol, achieving 85% yield and >99% enantiomeric excess (ee) . Predicted collision cross-section values for its ionized forms range from 116.6 Ų ([M-H]⁻) to 132.7 Ų ([M+Na]⁺), which are critical for mass spectrometry-based analytical applications .

Propiedades

IUPAC Name |

3-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDDBRGASHENKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307886 | |

| Record name | 3-Oxocyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41171-91-9 | |

| Record name | 3-Oxocyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41171-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

- Acid Catalysts : Mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., p-toluenesulfonic acid) are used. Hydrochloric acid is preferred for its balance of reactivity and cost.

- Solvents : Hydrocarbons (toluene, xylene) or ethers (dimethoxyethane) enhance reaction homogeneity. Polar aprotic solvents like dichloroethane improve decarboxylation efficiency.

- Temperature and Time : Optimal conditions are 20–100°C for 1–20 hours. Higher temperatures accelerate decarboxylation but risk side reactions.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 0.001–50 mol% | Maximizes conversion |

| Water Content | 1–20× substrate mass | Controls hydrolysis rate |

| Reaction Temperature | 60–80°C | Balances speed and purity |

This method achieves yields exceeding 75% but requires careful control of water and alcohol levels to prevent ester byproducts.

Cyclization of Cyanohydrin Precursors

A classical approach involves cyclizing cyanohydrins derived from cyclic ketones. The Journal of Organic Chemistry (1973) describes the reaction of cyclopentanone with cyanating agents like trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis. The process proceeds via nucleophilic addition of cyanide to the carbonyl carbon, followed by intramolecular cyclization.

Key Steps:

- Cyanohydrin Formation : Cyclopentanone reacts with TMSCN in the presence of ZnI₂ to form 1-cyano-1-hydroxycyclopentane.

- Dehydration : Treatment with H₂SO₄ removes water, yielding this compound.

| Reagent | Role | Yield Improvement |

|---|---|---|

| TMSCN | Cyanide source | 85–90% |

| ZnI₂ | Lewis acid catalyst | Enhances kinetics |

| H₂SO₄ (conc.) | Dehydrating agent | Completes cyclization |

This method is limited by the hygroscopic nature of TMSCN and the need for anhydrous conditions.

Oxidative Cyanation of Cyclopentanol Derivatives

A less common but innovative route involves oxidizing cyclopentanol derivatives to introduce the ketone and cyano groups simultaneously. For example, N-iodosuccinimide (NIS) and trimethylsilyl azide (TMSN₃) mediate the oxidative cyanation of 1-aminocyclopentanol.

Mechanism:

- Oxidation : NIS converts the alcohol to a ketone.

- Cyanation : TMSN₃ provides the nitrile group via a radical intermediate.

| Reagent | Function | Optimal Stoichiometry |

|---|---|---|

| NIS | Oxidizing agent | 1.2 equiv |

| TMSN₃ | Cyanide donor | 1.5 equiv |

| TEMPO | Radical initiator | 0.1 equiv |

Yields range from 60–70%, with byproducts arising from over-oxidation or dimerization.

Comparative Evaluation of Methods

| Method | Yield (%) | Toxicity Concerns | Scalability |

|---|---|---|---|

| Hydrolysis/Decarboxylation | 75–80 | Low (non-cyanide reagents) | High |

| Cyanohydrin Cyclization | 85–90 | Moderate (TMSCN handling) | Moderate |

| Oxidative Cyanation | 60–70 | High (NIS, radicals) | Low |

Hydrolysis/decarboxylation offers the best balance of safety and efficiency for industrial use.

Análisis De Reacciones Químicas

Types of Reactions: 3-Oxocyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-oxocyclopentanecarboxylic acid.

Reduction: Reduction reactions can convert the cyano group to an amine group, forming 3-aminocyclopentanone.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: 3-Oxocyclopentanecarboxylic acid.

Reduction: 3-Aminocyclopentanone.

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

One of the primary applications of 3-oxocyclopentanecarbonitrile is its use in the synthesis of chiral compounds. The compound can be transformed into various derivatives through processes such as fractional crystallization and crystallization-induced diastereomer transformation (CIDT).

- Chiral Building Blocks : The synthesis of chiral this compound and its derivatives has been achieved through the ketalization process with (1R,2R)-1,2-diphenylethane-1,2-diol. This method allows for effective separation of diastereomers, which is crucial for obtaining enantiomerically pure compounds .

- Derivatization : The derived compounds can undergo further transformations to yield functionalized products. For instance, the dehydration of (R)-3a and (R)-3b leads to nitriles (R)-2a and (R)-2b with high yields . This demonstrates the versatility of this compound as a precursor for synthesizing various chiral molecules.

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its potential as an active pharmaceutical ingredient (API) or an intermediate in drug synthesis.

- Active Pharmaceutical Ingredients : Research indicates that compounds containing this compound or its derivatives are being explored as potential APIs. Their structural simplicity combined with the ability to introduce chirality makes them attractive candidates for drug development .

- Case Studies : Several studies have reported on the successful application of this compound derivatives in synthesizing biologically active molecules. For example, CIDT has been utilized to enhance the yield and selectivity of desired chiral products, showcasing its utility in pharmaceutical applications .

Chemical Research and Development

In addition to pharmaceutical applications, this compound serves as a valuable reagent in chemical research.

- Synthetic Pathways : The compound can be employed in various synthetic pathways to create complex organic molecules. Its ability to act as a nucleophile in Michael additions is particularly noteworthy, allowing for the formation of new carbon-carbon bonds .

- Research Findings : Recent advancements have highlighted the potential of this compound in developing novel synthetic methodologies that could lead to more efficient production processes for fine chemicals and pharmaceuticals .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-oxocyclopentanecarbonitrile depends on its specific applicationThe cyano group and ketone functionality allow it to participate in a range of chemical reactions, influencing biological pathways and processes .

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

- Structure : Cyclopentane core with a nitrile group and a 4-methoxyphenyl substituent (SMILES:

N#CC1(C2=CC=C(OC)C=C2)CCCC1) . - Key Differences: The absence of a ketone group reduces polarity compared to 3-oxocyclopentanecarbonitrile.

- Applications : Primarily used in organic synthesis intermediates, unlike this compound, which is utilized in enantioselective biotransformations .

3-Phenyl-3-oxetanecarbonitrile

- Structure: Oxetane ring (4-membered) with a nitrile and phenyl group (C₁₀H₉NO) .

- Key Differences :

- The smaller oxetane ring increases ring strain, enhancing reactivity in ring-opening reactions.

- Lower thermal stability compared to the 5-membered cyclopentane analog.

- Synthetic Utility : Favored in medicinal chemistry for its strained ring system, whereas this compound is more relevant in chiral synthesis .

Hydrocinnamalonitrile and Aliphatic Nitriles

- Examples : Hydrocinnamalonitrile (C₆H₅CH₂CH₂C≡N), 2-phenylacetonitrile.

- Key Differences :

- Linear aliphatic nitriles lack the cyclic constraints of this compound, leading to higher conformational flexibility.

- Enzymatic hydrolysis by nitrilases (e.g., from S. fumaroxidans) shows moderate S-selectivity for this compound, whereas aliphatic nitriles like hydrocinnamalonitrile are hydrolyzed faster but with lower stereocontrol .

Functional and Reactivity Comparisons

Enzymatic Hydrolysis

Physical Properties

| Property | This compound | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | 3-Phenyl-3-oxetanecarbonitrile |

|---|---|---|---|

| Molecular Formula | C₆H₇NO | C₁₃H₁₅NO | C₁₀H₉NO |

| Functional Groups | Ketone, nitrile | Nitrile, methoxyphenyl | Nitrile, phenyl, oxetane |

| Predicted LogP | ~0.5 (moderate polarity) | ~2.8 (lipophilic) | ~1.9 (moderate) |

| Collision Cross-Section | 116.6–132.7 Ų | N/A | N/A |

- Note: The ketone group in this compound enhances solubility in polar solvents compared to its phenyl-substituted analogs .

Actividad Biológica

3-Oxocyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentanone structure with a carbonitrile group. This structural configuration contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, which can be leveraged in synthetic applications and biological investigations.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways involved in programmed cell death. The presence of the carbonitrile group may enhance its ability to interact with cellular targets, leading to increased efficacy against tumor cells .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within cells. For example, it may bind to enzymes or receptors, modulating biochemical pathways essential for cellular function. The fluorine substitution on related compounds has been shown to enhance binding affinity, which could be a critical factor in the design of more potent derivatives .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a synthesized derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods, showing clear zones of inhibition compared to control groups .

- Cancer Cell Studies : In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic applications .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 3-Oxocyclopentanecarbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclization of keto-nitrile precursors under acidic or basic catalysis. For reproducibility, control reaction variables such as temperature (e.g., 80–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate yields using -NMR and GC-MS analysis .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm and nitrile (C≡N) stretch at 2200–2250 cm.

- NMR : -NMR shows cyclopentane ring protons (δ 1.8–2.5 ppm) and ketone-adjacent protons (δ 2.6–3.0 ppm). -NMR confirms the carbonyl carbon (δ 200–210 ppm) and nitrile carbon (δ 115–120 ppm).

- Mass Spectrometry : GC-MS or HRMS can confirm molecular ion peaks (e.g., m/z 123.1 for CHNO) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (N) at –20°C. Monitor degradation via periodic NMR analysis. Avoid prolonged exposure to light or moisture, as this can lead to ketone hydration or nitrile conversion to carboxylic acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Use density functional theory (DFT) to model intermediates and transition states in cyclization or nucleophilic addition reactions. Calculate Gibbs free energy profiles (B3LYP/6-31G* basis set) to identify rate-determining steps. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-reference spectral data across peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases (SciFinder, Reaxys).

- Step 2 : Replicate disputed syntheses under standardized conditions.

- Step 3 : Use high-resolution techniques (e.g., -DEPT NMR) to distinguish between structural isomers or tautomers.

- Step 4 : Publish corrigenda or comparative studies to clarify discrepancies .

Q. What strategies optimize enantioselective synthesis of this compound analogs for pharmaceutical applications?

- Methodological Answer :

- Chiral Catalysts : Test asymmetric catalysts like Jacobsen’s thiourea or cinchona alkaloids.

- Solvent Screening : Polar aprotic solvents (e.g., THF) often enhance enantiomeric excess (ee).

- Kinetic Resolution : Monitor ee via chiral HPLC (Chiralpak AD-H column) and adjust reaction time to favor desired enantiomer .

Q. How can researchers design experiments to probe the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases) due to the compound’s electrophilic nitrile group.

- Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure inhibition kinetics (IC).

- Control Experiments : Include negative controls (DMSO vehicle) and reference inhibitors (e.g., PMSF) to validate specificity .

Q. What advanced techniques are used to study the compound’s role in multi-step reaction cascades (e.g., tandem cyclization-alkylation)?

- Methodological Answer :

- In Situ Monitoring : Use ReactIR or flow NMR to track intermediate formation.

- Catalyst Screening : Test bifunctional catalysts (e.g., Pd/ligand systems) for simultaneous activation of substrates.

- Kinetic Modeling : Apply Michaelis-Menten or steady-state approximations to optimize cascade efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.